molecular formula C7H7N3O3 B112457 2-Amino-4-nitrobenzamide CAS No. 31930-18-4

2-Amino-4-nitrobenzamide

Cat. No. B112457
CAS RN: 31930-18-4
M. Wt: 181.15 g/mol
InChI Key: FHIFCKSBNKKCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-nitrobenzamide is a research chemical . It has a molecular formula of C7H7N3O3 , and its molecular weight is 181.149 Da .


Synthesis Analysis

The synthesis of 2-Amino-4-nitrobenzamide and its derivatives has been reported in several studies . For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized and confirmed by physicochemical and spectral means . Another study reported the synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-nitrobenzamide consists of a benzene ring substituted with an amino group at the 2-position and a nitro group at the 4-position .


Physical And Chemical Properties Analysis

2-Amino-4-nitrobenzamide is a solid at room temperature . It has a density of 1.482g/cm3 and a boiling point of 389.54ºC at 760 mmHg .

Scientific Research Applications

  • Bioactivation and Cytotoxicity : 2-Amino-4-nitrobenzamide derivatives have been studied for their role in bioactivation and cytotoxicity. For example, 4-hydroxylamino derivatives of 2-nitrobenzamide, like CB 1954, are known for their selective cytotoxicity due to their ability to form DNA-DNA interstrand crosslinks in cells (Knox et al., 1991).

  • Chemotherapeutic Potential : Some derivatives of 2-Amino-4-nitrobenzamide show potential chemotherapeutic activity. For instance, 4-iodo-3-nitrobenzamide and its reduction to 4-iodo-3-aminobenzamide have been tested for their action against various tumor cells, showing promising results in inducing cell death in cancer cells (Mendeleyev et al., 1995).

  • Anticonvulsant Properties : Studies have explored the synthesis and anticonvulsant activity of 4-nitro-N-phenylbenzamides, a series of compounds related to 2-Amino-4-nitrobenzamide. These compounds have shown efficacy in various seizure models, providing insights into potential new treatments for epilepsy (Bailleux et al., 1995).

  • Material Science Applications : In the field of materials science, 2-Amino-4-nitrobenzamide derivatives have been used in the synthesis of novel polyimides, showing potential for developing materials with unique properties like thermal stability (Mehdipour‐Ataei et al., 2004).

  • Antibacterial Activity : Recent studies have synthesized novel sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment, demonstrating significant antibacterial activity against various bacterial strains (Rafiee Pour et al., 2019).

  • Antimicrobial Studies : Mannich bases, incorporating pharmacophores like 2-chloro 4-nitrobenzamide, have been synthesized and evaluated for their antimicrobial action, offering potential new avenues for addressing bacterial infections (Joshi et al., 2009).

Safety And Hazards

The safety information for 2-Amino-4-nitrobenzamide indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-Amino-4-nitrobenzamide are not mentioned in the search results, its potential use in various research applications suggests that further studies could explore its properties and possible applications in greater detail .

properties

IUPAC Name

2-amino-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIFCKSBNKKCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502971
Record name 2-Amino-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-nitrobenzamide

CAS RN

31930-18-4
Record name 2-Amino-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-nitrobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-nitro-benzoic acid (9.1 g, 50 mmol) in CH2Cl2 (500 mL) was added EDC (12 gram, 60 mmol), HOBt (6.8 g, 50 mmol), DIEA (12 mL), and NH3 in MeOH (2M, 40 mL). The reaction was stirred at RT for overnight, and a precipitation formed. The solid was isolated via vacuum filtration.
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-nitrobenzamide
Reactant of Route 2
2-Amino-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
2-Amino-4-nitrobenzamide
Reactant of Route 4
2-Amino-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
2-Amino-4-nitrobenzamide
Reactant of Route 6
2-Amino-4-nitrobenzamide

Citations

For This Compound
24
Citations
P Kestell, FB Pruijn, BG Siim, BD Palmer… - Cancer chemotherapy …, 2000 - Springer
… The other reduction product identified was the 2-amino-4-nitrobenzamide SN 25574, which was present only in trace amounts but is much more toxic in AA8 cell cultures. Thus nitrore…
Number of citations: 20 link.springer.com
NA Helsby, SJ Wheeler, FB Pruijn… - Chemical research in …, 2003 - ACS Publications
… Figure 1 Loss of the 2-amino-4-nitrobenzamide mustard 8 (·) and formation of the corresponding mono-ol 20 (▴), diol 21 (▪), TES adduct 30 (Δ), and the hydrolysis product of the latter 31 …
Number of citations: 80 pubs.acs.org
H Zhao, H Fu, R Qiao - The Journal of Organic Chemistry, 2010 - ACS Publications
A simple copper-catalyzed direct amination of ortho-functionalized haloarenes (2-halobenzoic acid, 2-halobenzamide, and N-(2-bromophenyl)acetamide derivatives) has been …
Number of citations: 109 pubs.acs.org
TQ Wei, P Xu, SY Wang, SJ Ji - European Journal of Organic …, 2016 - Wiley Online Library
An oxidative coupling of 2‐aminobenzamides 1 and isocyanides 2 mediated by I 2 and cumyl hydroperoxide (CHP) leads to the formation of 2‐aminoquinazolinones 3 in moderate to …
D Im, H Moon, J Kim, Y Oh, M Jang… - Journal of Enzyme …, 2020 - Taylor & Francis
… First, 2-amino-4-nitro-benzoic acid (1) was converted to 2-amino-4-nitrobenzamide (2) and then reduced to 2-(aminomethyl)-5-nitroaniline (3) using borane-tetrahydrofuran. Then, the …
Number of citations: 3 www.tandfonline.com
A Heidari, A Ghorbani-Choghamarani, M Hajjami… - Molecules, 2020 - mdpi.com
… To a solution of 0.50 g (2.0 mmol) of 2 dissolved in 10 mL of refluxing ethanol, 36.2 mg (0.15 mmol) of Cu(NO 3 ) 2 ·3H 2 O and 0.18 g (1 mmol) of 2-amino-4-nitrobenzamide were added…
Number of citations: 6 www.mdpi.com
A Chandor, S Dijols, B Ramassamy… - Chemical research in …, 2008 - ACS Publications
Nitric oxide synthases (NOSs) are flavohemeproteins that catalyze the oxidation of l-arginine to l-citrulline with formation of the signaling molecule nitric oxide (NO). In addition to their …
Number of citations: 40 pubs.acs.org
H NAKAYAMA, M NOZAWA… - Chemical and …, 1979 - jstage.jst.go.jp
… The eluate was further purified by TLC (alumina) to yield 30 (4%), 2-amino-4—nitrobenzamide Sc (7 %) , and 6 (15%). 5c was obtained as pale yellow prisms of mp 221—223 (dee.) …
Number of citations: 16 www.jstage.jst.go.jp
S Abbott, J Cloutier, K Houde, C Penney… - Synthesis, 2011 - thieme-connect.com
Triazinoquinazolinone derivatives are synthesized by cyclization of aminobenzamide-substituted triazine compounds in the presence of a proton source such as trifluoroacetic acid or …
Number of citations: 6 www.thieme-connect.com
ED Woodland - 1992 - search.proquest.com
This thesis describes work carried out on several chemical aspects of fused 1, 2, 3-triazin-4-ones. In the first section several substituted 1, 2, 3-benzotriazinones were prepared with a …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.